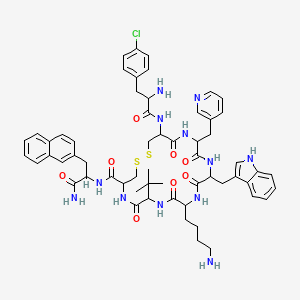
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2は、様々なアミノ酸で構成された合成ペプチドです。この化合物は、天然アミノ酸と非天然アミノ酸の両方を含む複雑な構造で注目されています。医薬品化学やペプチド研究など、様々な分野で応用されています。
製法
合成経路と反応条件
This compoundの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには、以下が含まれます。
カップリング反応: HATU(1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム3-オキシドヘキサフルオロリン酸)などの試薬を使用して、ペプチド結合を形成します。
脱保護工程: さらなるカップリングを可能にするために、アミノ酸から保護基を除去します。
樹脂からの切断: トリフルオロ酢酸(TFA)などの強酸を使用して、樹脂からペプチドを遊離させます。
工業生産方法
このペプチドの工業生産には、SPPSプロセスを合理化する自動ペプチド合成機が使用される場合があります。これらのマシンは、複数の合成サイクルを処理できるため、高い純度と収率を確保できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
化学反応の分析
反応の種類
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2は、以下を含む様々な化学反応を起こす可能性があります。
酸化: システイン残基は、酸化条件下でジスルフィド結合を形成できます。
還元: ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用して、遊離チオールに戻すことができます。
置換: ペプチドは、特にアミノ酸側鎖で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)または空気酸化。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: 標的置換に応じて、様々な求核剤。
主な生成物
酸化: ジスルフィド結合したペプチドの形成。
還元: 遊離チオールを含むペプチド。
置換: 側鎖が変化した修飾ペプチド。
科学研究への応用
This compoundは、科学研究においていくつかの応用があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 生物学的分子との相互作用や治療剤としての可能性について調査されています。
医学: 特定のタンパク質や経路を標的にする、特に薬物開発の可能性について検討されています。
産業: ペプチドベースの材料やセンサーの開発に活用されています。
科学的研究の応用
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2の作用機序には、特定の分子標的との相互作用が関与します。ペプチドはタンパク質に結合し、その機能を変化させたり、活性を阻害したりすることができます。非天然アミノ酸の存在により、安定性と特異性が向上します。
類似化合物の比較
類似化合物
H-DL-Phe(4-Cl)-OMe.HCl: より単純な構造を持つ関連化合物です。
4-クロロ-DL-フェニルアラニンメチルエステル塩酸塩: ペプチド合成に使用される別の類似化合物です。
独自性
This compoundは、複数の非天然アミノ酸を含む複雑な構造のため、ユニークです。この複雑さにより、特定の相互作用と安定性の向上が可能になり、様々な研究や産業用途において価値があります。
類似化合物との比較
Similar Compounds
H-DL-Phe(4-Cl)-OMe.HCl: A related compound with a simpler structure.
4-Chloro-DL-Phenylalanine Methyl Ester Hydrochloride: Another similar compound used in peptide synthesis.
Uniqueness
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is unique due to its complex structure, which includes multiple non-natural amino acids. This complexity allows for specific interactions and enhanced stability, making it valuable in various research and industrial applications.
特性
分子式 |
C59H71ClN12O8S2 |
|---|---|
分子量 |
1175.9 g/mol |
IUPAC名 |
10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75) |
InChIキー |
BLEAANKQQSAKNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


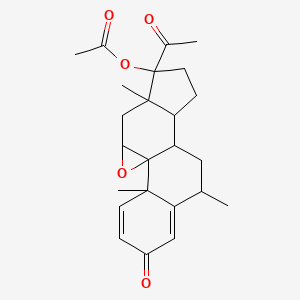
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
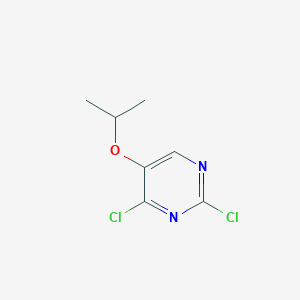
![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

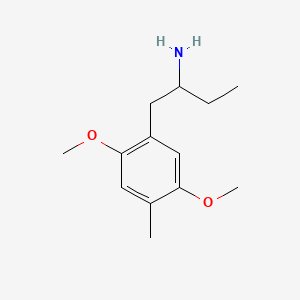
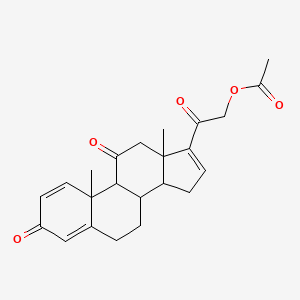
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
